2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole

Lipophilicity Drug-likeness Membrane permeability

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole is a fully N,C-alkylated pyrrole of molecular formula C₁₀H₁₇N (MW 151.25 g/mol). Its substitution pattern—N¹-isopropyl, C²-ethyl, C⁵-methyl—yields a compact, low-polarity scaffold with no hydrogen-bond donor capacity (HBD = 0), zero H-bond acceptors beyond the aromatic π-system, minimal topological polar surface area (TPSA = 4.9 Ų), and a computed XLogP3 of 2.6.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
Cat. No. B12857961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(N1C(C)C)C
InChIInChI=1S/C10H17N/c1-5-10-7-6-9(4)11(10)8(2)3/h6-8H,5H2,1-4H3
InChIKeyBDKZNXQRDOMGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole (CAS 93698-72-7): Procurement-Ready Physicochemical and Structural Baseline


2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole is a fully N,C-alkylated pyrrole of molecular formula C₁₀H₁₇N (MW 151.25 g/mol) . Its substitution pattern—N¹-isopropyl, C²-ethyl, C⁵-methyl—yields a compact, low-polarity scaffold with no hydrogen-bond donor capacity (HBD = 0), zero H-bond acceptors beyond the aromatic π-system, minimal topological polar surface area (TPSA = 4.9 Ų), and a computed XLogP3 of 2.6 [1]. These properties differentiate it sharply from isomeric C₁₀H₁₇N pyrroles that retain an N–H proton and from N-alkyl positional isomers.

Why Generic C₁₀H₁₇N Pyrrole Substitution Fails: Physicochemical and Reactivity Divergence in 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole


C₁₀H₁₇N pyrroles are not interchangeable despite sharing identical molecular weight and formula [1]. The presence or absence of an N–H proton, the N-alkyl steric bulk, and the ring-substitution pattern together govern lipophilicity (XLogP ranging from 2.6 to ≥3.7), hydrogen-bond donor count (0 vs. 1), rotatable bond count (2 to 5), and TPSA (4.9 to 15.8 Ų) [1][2]. These parameters directly affect membrane permeability, metabolic stability, and formulation behavior. Furthermore, the N-isopropyl group sterically modulates electrophilic aromatic substitution regioselectivity—the α:β ratio shifts from α-only for N-methylpyrrole to 1.9:1 for N-isopropylpyrrole—meaning that downstream derivatization outcomes cannot be assumed from one N-alkylpyrrole to another .

Quantitative Differentiation Evidence: 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole vs. Closest C₁₀H₁₇N Analogs


Lipophilicity (XLogP) Head-to-Head: 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole vs. 3-Hexyl-1H-pyrrole

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole exhibits an XLogP3 of 2.6, which is 1.1 log units lower than that of its isomeric comparator 3-hexyl-1H-pyrrole (XLogP3 = 3.7) [1][2]. This lower lipophilicity reduces non-specific membrane partitioning and may improve aqueous-phase handling in biological assays, while the 3-hexyl analog's higher logP favors nonpolar solvent extraction or hydrophobic-binding applications.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity: Structural Advantage of N-Alkylation vs. N–H Pyrroles

The target compound bears zero hydrogen-bond donors (HBD = 0), in contrast to 3-hexyl-1H-pyrrole and 4-(propan-2-yl)-2-propyl-1H-pyrrole, each of which possesses one N–H donor (HBD = 1) [1][2][3]. The absence of an N–H proton eliminates pyrrole self-association and intermolecular H-bond networks, which can simplify crystallization, reduce aggregation in nonpolar media, and alter target engagement in biological systems.

Hydrogen bonding Bioavailability Crystal engineering

Topological Polar Surface Area and Rotatable Bond Count: Conformational Restriction vs. Flexible N–H Analogs

The target compound possesses a TPSA of 4.9 Ų and only 2 rotatable bonds, compared to 15.8 Ų and 5 rotatable bonds for 3-hexyl-1H-pyrrole, and 15.8 Ų and 3 rotatable bonds for 4-(propan-2-yl)-2-propyl-1H-pyrrole [1][2][3]. Lower TPSA and reduced conformational flexibility are associated with enhanced passive membrane permeability and potential blood-brain barrier penetration, whereas the higher TPSA of the N–H analogs favors solubility in polar environments but may limit membrane transit.

Conformational analysis Blood-brain barrier Oral bioavailability

Electrophilic Substitution Regioselectivity: Steric Steering by N-Isopropyl in Vilsmeier Formylation

The N-isopropyl substituent in 2-ethyl-1-isopropyl-5-methyl-1H-pyrrole sterically shields the pyrrole α-positions, altering electrophilic aromatic substitution outcomes. In the Vilsmeier formylation of N-alkylpyrroles, the α:β product ratio shifts from α-exclusive for N-methylpyrrole to 1.9:1 for N-isopropylpyrrole and further to 1:14 (β-selective) for N-tert-butylpyrrole . Because the target's α-positions are already substituted (C²-ethyl, C⁵-methyl), the remaining reactive site is the β-position (C³), where electrophilic attack is expected to be the dominant pathway under steric control—unlike N-methyl analogs where alternative α-deprotonation may compete.

Regioselectivity Formylation Late-stage functionalization

Computed Boiling Point and Density: Physical Property Comparison with the 4-Methyl Positional Isomer

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole has a computed boiling point of 208.8 °C (at 760 mmHg) and density of 0.878 g/cm³ , while its positional isomer 2-ethyl-1-isopropyl-4-methyl-1H-pyrrole has a computed boiling point of 206.9 ± 9.0 °C and density of 0.9 ± 0.1 g/cm³ . The ~1.9 °C boiling point difference and ~0.022 g/cm³ density shift, although small, are analytically distinguishable and may affect distillation-cut selection and solvent-miscibility profiles in large-scale processing.

Physicochemical characterization Purification Formulation

Vendor Batch Quality: 97% Purity with Multi-Technique Analytical Certification

Commercially sourced 2-ethyl-1-isopropyl-5-methyl-1H-pyrrole from Bidepharm is supplied at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . While many research-grade pyrrole analogs are offered at 95% purity without guaranteed multi-technique certification, the 97% threshold with orthogonal analytical verification reduces the risk of isomeric or by-product contamination that could confound downstream synthetic or biological experiments.

Quality control Batch-to-batch consistency Procurement specification

Best-Fit Application Scenarios for 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole Based on Quantitative Differentiation


CNS-Penetrant Fragment and Probe Design Requiring Low TPSA and Zero HBD

With TPSA = 4.9 Ų, XLogP = 2.6, and HBD = 0 [1], this compound satisfies key physicochemical criteria for CNS drug-likeness (typically TPSA < 60–70 Ų, optimum logP 2–4). Compared to N–H pyrroles such as 3-hexyl-1H-pyrrole (TPSA 15.8 Ų, HBD = 1) [2], the target offers superior predicted passive blood-brain barrier permeability, making it a preferred fragment or building block for CNS-targeted libraries where minimal polarity and H-bond donor capacity are essential.

Regioselective β-Functionalization via Electrophilic Substitution for Heterocycle Diversification

The N-isopropyl group sterically biases electrophilic attack to the β-position (C³), with the α:β ratio documented at 1.9:1 for N-isopropylpyrrole under Vilsmeier conditions . Because both α-positions are already substituted (C²-ethyl, C⁵-methyl), C³ is the sole accessible reactive center, enabling predictable formylation, acylation, or halogenation. This regiochemical predictability is not available with N-methyl or N–H analogs, where competing α-reactivity complicates product profiles.

Nonpolar-Solvent Process Chemistry and Distillation-Based Purification

The computed boiling point of 208.8 °C and density of 0.878 g/cm³ define a narrow distillation window that is analytically resolvable from the 4-methyl positional isomer (BP ~206.9 °C) . Combined with 97% batch-certified purity (NMR, HPLC, GC) , this compound is suited for process chemistry applications requiring precise solvent-miscibility control and traceable analytical release—particularly in nonpolar media where N–H pyrroles may exhibit solubility limitations.

Conformationally Restricted Scaffold for Structure-Activity Relationship (SAR) Studies

With only 2 rotatable bonds [1], the target imposes greater conformational restriction than flexible N–H alkylpyrroles such as 3-hexyl-1H-pyrrole (5 rotatable bonds) [2]. This reduced flexibility can enhance binding affinity in target pockets that favor pre-organized ligands, while also simplifying conformational analysis in computational docking and molecular dynamics simulations, providing an advantage in SAR campaigns where entropic penalties from excessive flexibility must be minimized.

Quote Request

Request a Quote for 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.